(S)-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)methyl acetate
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Overview
Description
(S)-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)methyl acetate is an organic compound with the molecular formula C21H22N2O5 and a molecular weight of 382.42 g/mol . This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)methyl acetate typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amine group.
Amidation: The protected amine reacts with an acyl chloride or anhydride to form the amide bond.
Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions can target the amide or ester functionalities.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis due to its Fmoc protecting group.
Biology: Employed in the synthesis of peptide-based probes for studying protein interactions.
Medicine: Potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)methyl acetate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The compound is typically removed under basic conditions, revealing the free amine for subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamide
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
Uniqueness
The presence of the methyl acetate group in (S)-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)methyl acetate distinguishes it from similar compounds. This ester functionality can influence the compound’s reactivity and solubility, making it suitable for specific applications in peptide synthesis and other chemical processes .
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]methyl acetate |
InChI |
InChI=1S/C21H22N2O5/c1-13(20(25)22-12-28-14(2)24)23-21(26)27-11-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13,19H,11-12H2,1-2H3,(H,22,25)(H,23,26)/t13-/m0/s1 |
InChI Key |
DFYJWMRAHDVMHY-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCOC(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)NCOC(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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